molecular formula C6H11NH2<br>C6H13N<br>C6H13N B046788 Cyclohexylamine CAS No. 108-91-8

Cyclohexylamine

Cat. No. B046788
CAS RN: 108-91-8
M. Wt: 99.17 g/mol
InChI Key: PAFZNILMFXTMIY-UHFFFAOYSA-N
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Description

Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .


Synthesis Analysis

Cyclohexylamine is produced by two main routes. The primary method is the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine is C6H13N . Its molecular weight is 99.1741 . The IUPAC Standard InChI is InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 .


Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals .


Physical And Chemical Properties Analysis

Cyclohexylamine is a clear colorless to yellow liquid with an odor of ammonia . It has a flash point of 90 °F . It is less dense than water, and its vapors are heavier than air . Toxic oxides of nitrogen are produced during its combustion .

Scientific Research Applications

  • Pharmacological Actions : Cyclohexylamine induces contraction of smooth muscles, as shown in studies on rat urinary bladder and frog rectus abdominis, demonstrating noncholinergic stimulation in isolated tissues (Rosenblum & Rosenblum, 1968).

  • Genotoxicity : This compound, as a metabolite of cyclamate, can cause chromosomal breaks in spermatogonial and bone marrow cells in rats, highlighting its potential genotoxic effects (Legator, Palmer, Green, & Petersen, 1969). Additionally, it's identified as a clastogen in vivo, causing inhibition of growth in fetal lambs (Turner & Hutchinson, 1974).

  • Analytical Chemistry : In analytical chemistry, cyclohexylamine-based homogeneous liquid-liquid microextraction is an effective method for extracting and preconcentrating heavy metal cations in aqueous samples (Sorouraddin, Farajzadeh, & Okhravi, 2017).

  • Biodegradation : Acinetobacter sp. YT-02 can degrade cyclohexylamine via cyclohexanone as an intermediate, suggesting its role as a potential biocatalyst for pollution control and chiral amine deracemization (Zhou et al., 2018).

  • Soil Contamination : When used as a corrosion inhibitor, cyclohexylamine adsorbs rapidly to aluminosilicate soil samples, implying its presence as a surface contaminant (Groenewold et al., 1996).

  • Fertility Effects : In reproductive studies, cyclohexylamine sulfate impaired male fertility in rats in initial breeding trials, while having no adverse effects on female fertility (Khera, Stoltz, Gunner, Lyon, & Grice, 1971).

  • Catalysis : It has been utilized in catalytic processes, such as the Rhodium-catalyzed transformation of phenols to primary cyclohexylamines, showing high selectivity and application to a range of phenolic compounds (Tomkins et al., 2018).

  • Medical Research : Cyclohexylamine has been evaluated in medical research, such as in phase-I clinical testing of mafosfamide-cyclohexylamine, though it exhibited dose-limiting toxicity (Bruntsch et al., 2004).

Safety And Hazards

Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . It irritates the eyes and respiratory system . Skin contact may cause burns . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Cyclohexylamine is a useful intermediate in the production of many other organic compounds . Its derivatives, such as cyclamate, are popular artificial sweeteners . Therefore, research into improving its synthesis methods and understanding its properties can have significant implications for various industries.

properties

IUPAC Name

cyclohexanamine
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InChI

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
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InChI Key

PAFZNILMFXTMIY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N
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Molecular Formula

C6H13N, Array
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DSSTOX Substance ID

DTXSID1023996
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Molecular Weight

99.17 g/mol
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Physical Description

Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor.
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Boiling Point

274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F
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Flash Point

88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
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Density

0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87
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Vapor Density

3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42
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Vapor Pressure

11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
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Impurities

AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT.
Record name CYCLOHEXYLAMINE
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Product Name

Cyclohexylamine

Color/Form

Colorless or yellow liquid.

CAS RN

108-91-8
Record name CYCLOHEXYLAMINE
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Melting Point

0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F
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Record name Cyclohexylamine
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Synthesis routes and methods I

Procedure details

It has now surprisingly been found that aniline can be efficiently hydrogenated over a ruthenium catalyst to produce cyclohexylamine with a minimum amount of byproduct dicyclohexylamine or cyclohexane by operating at a temperature of from 160° to 180° C. and by including from about 1 to about 8 parts by weight of ammonia per 100 parts aniline by weight in the charge. Moderate hydrogen pressures of from about 2 MPa to 5 MPa can be employed, and the reaction proceeds smoothly to completion in one half hour to four hours, with no rapid rise in temperature or localized heating. The ruthenium catalyst does not appear to be poisoned by the ammonia, and can be recycled a number of times.
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Synthesis routes and methods II

Procedure details

N-methyl-3,3-diphenyl-propylamine hydrochloride, m.p. 159°-61° C. By a procedure analogous to that given above ethylene sulphate is reacted with butyllithium to give n-hexyl sulphate lithium salt which with cyclohexylamine gives N-cyclohexyl-n-hexylamine (b.p. 66° C./0.6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine
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Cyclohexylamine
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Cyclohexylamine
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Cyclohexylamine
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Cyclohexylamine
Reactant of Route 6
Cyclohexylamine

Citations

For This Compound
36,000
Citations
BA Bopp, RC Sonders, JW Kesterson… - CRC critical reviews in …, 1986 - Taylor & Francis
… Cyclohexylamine is considerably more toxic than cyclamate. The LD,,s of intraperitoneally administered cyclohexylamine in … Determinations of the oral LD,, of cyclohexylamine in rats …
Number of citations: 133 www.tandfonline.com
TS Carswell, HL Morrill - Industrial & Engineering Chemistry, 1937 - ACS Publications
… In addition to these expected reactions of cyclohexylamine, the reaction of cyclohexylamine and certain of its derivatives with 2,2/-dichlorethyl ether should be mentioned because of the …
Number of citations: 48 pubs.acs.org
JM Price, CG Biava, BL Oser, EE Vogin, J Steinfeld… - Science, 1970 - science.org
… cyclohexylamine … to cyclohexylamine) in addition to the sodium cyclamate and sodium saccharin. In another study in which 50 rats were fed daily 15 milligrams of cyclohexylamine …
Number of citations: 340 www.science.org
AG Renwick, RT Williams - Biochemical journal, 1972 - portlandpress.com
… [1- 14 C]Cyclohexylamine hydrochloride was synthesized and given orally … cyclohexylamine were excreted in the urine in both free and conjugated forms. 8. Although cyclohexylamine …
Number of citations: 86 portlandpress.com
AG Renwick, JP Thompson, M O'shaughnessy… - Toxicology and applied …, 2004 - Elsevier
… In that study, the 24-h excretions of cyclohexylamine and creatinine … of cyclohexylamine based on the daily urine specimens was calculated using the concentrations of cyclohexylamine …
Number of citations: 71 www.sciencedirect.com
AJ Collings - Diabetes Care, 1989 - Am Diabetes Assoc
… can metabolize cyclamate to cyclohexylamine and that cyclohexylamine has been shown to … to cyclohexylamine. In addition, the potential toxicity and pharmacology of cyclohexylamine …
Number of citations: 38 diabetesjournals.org
A Shimada, Y Okaya, M Nakaura - Acta Crystallographica, 1955 - scripts.iucr.org
… We have also prepared cyclohexylamine hydro- bromide and found it to be isomorphous with the hydrochloride. The dimensions of the unit cell, con- raining four chemical units and of …
Number of citations: 20 scripts.iucr.org
S Yariv, L Heller - Israel Journal of Chemistry, 1970 - Wiley Online Library
… Cyclohexylamine is the saturated analogue of aniline and comparison between the sorption … with molecular cyclohexylamine. Ionisation does not occur when cyclohexylamine is sorbed …
Number of citations: 49 onlinelibrary.wiley.com
BL Oser, S Carson, EE Vogin, RC Sonders - Nature, 1968 - nature.com
… to cyclohexylamine. Thus 1 g of Na cyclamate was converted to 200 mg of cyclohexylamine. … animals for the conversion of cyclamate to cyclohexylamine. The data were part of a 2 yr …
Number of citations: 63 www.nature.com
JM Vila, M Gayoso, MT Pereira, M López… - Journal of …, 1993 - Elsevier
… We effected the reaction of the monomer complexes with cyclohexylamine in order to regenerate the C=N double bond from the formyl group. With a monomer/ cyclohexylamine 1 : 1 …
Number of citations: 59 www.sciencedirect.com

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